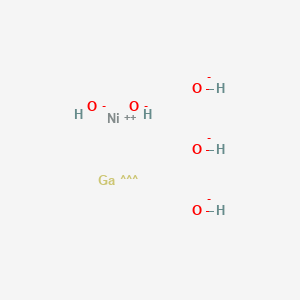
CID 71420160
Description
No available data on CID 71420160 was identified in the provided evidence. To proceed with a detailed comparison, it is essential to first retrieve authoritative information about this compound from databases such as:
- PubChem (https://pubchem.ncbi.nlm.nih.gov/ )
- ChEMBL (https://www.ebi.ac.uk/chembl/ )
- SciFinder (https://scifinder.cas.org/ )
Key parameters to include in the introduction would typically encompass:
- IUPAC name and molecular formula
- Structural features (e.g., functional groups, stereochemistry)
- Biological or industrial applications (if any)
- Synthetic pathways or natural sources
Properties
CAS No. |
820975-53-9 |
|---|---|
Molecular Formula |
GaH5NiO5-3 |
Molecular Weight |
213.45 g/mol |
InChI |
InChI=1S/Ga.Ni.5H2O/h;;5*1H2/q;+2;;;;;/p-5 |
InChI Key |
YDJBWORSTZIDMP-UHFFFAOYSA-I |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[Ni+2].[Ga] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for CID 71420160 involve specific synthetic routes and reaction conditions. These methods typically include the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthetic routes may involve multiple steps, including acid digestion, microwave-assisted digestion, and other advanced techniques .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions and the use of specialized equipment to control reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: CID 71420160 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely and are often tailored to meet the requirements of specific scientific or industrial applications .
Scientific Research Applications
CID 71420160 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and synthesis processes. In biology, it is employed in studies related to cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71420160 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
For example:
Table 1: General Framework for Comparing Chemical Compounds
Key Research Findings from Evidence:
- Structural analogs (e.g., betulin-derived inhibitors in ) are often compared using 2D/3D structural overlays to identify critical pharmacophores .
- Functional analogs (e.g., oscillatoxin derivatives in ) are evaluated based on bioactivity profiles (e.g., cytotoxicity, enzyme inhibition) and physicochemical properties .
- Synthetic accessibility and natural abundance are recurring themes in compound utility assessments (e.g., and ).
Recommendations for Future Research
Retrieve Primary Data : Access CID 71420160’s entry on PubChem or SciFinder to obtain its molecular structure, properties, and bioactivity data.
Identify Structural/Functional Analogs : Use cheminformatics tools (e.g., Tanimoto similarity scoring, pharmacophore mapping) to find compounds with shared features.
Benchmark Key Parameters : Compare solubility (logP, logS), metabolic stability (CYP inhibition), and bioactivity (IC50, EC50) against analogs, as demonstrated in and .
Validate with Experimental Data : If applicable, perform in vitro/in vivo assays to confirm computational predictions, adhering to reporting standards outlined in and .
Limitations of Current Evidence
- The provided documents lack specificity for this compound.
- References to unrelated CIDs (e.g., CID 5469634, CID 101283546) highlight the need for targeted literature reviews.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


